molecular formula C12H15N3O2 B2952233 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole CAS No. 300679-34-9

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Cat. No.: B2952233
CAS No.: 300679-34-9
M. Wt: 233.271
InChI Key: PAKSAYRGTYTQEJ-UHFFFAOYSA-N
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Description

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is a chemical reagent designed for research and development applications. This compound features a benzotriazole moiety, a privileged structure in medicinal chemistry known for its versatile biological properties . The 1,2,3-benzotriazole scaffold is recognized as a valuable synthetic auxiliary and a key building block in the construction of complex heterocyclic systems . Researchers can leverage this reagent as a potential precursor or intermediate in the synthesis of novel compounds for pharmacological screening. Derivatives of benzotriazole have demonstrated a range of biological activities in scientific studies, including antimicrobial, antiprotozoal, and antitubulin effects, making them interesting scaffolds in drug discovery . Furthermore, the benzotriazole group can act as a radical precursor or a carbanion equivalent, enabling its insertion into diverse molecular architectures through condensation, addition, and alkylation reactions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-methoxyoxan-2-yl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-12-8-4-7-11(17-12)15-10-6-3-2-5-9(10)13-14-15/h2-3,5-6,11-12H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKSAYRGTYTQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(O1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole involves several steps. One common synthetic route includes the reaction of 6-methoxyoxan-2-ylmethanol with benzotriazole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzotriazole moiety allows for substitution reactions, where different substituents can be introduced under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific properties, such as UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzotriazole Derivatives

Benzotriazole derivatives with heterocyclic substituents exhibit diverse physicochemical and biological properties. Key comparisons include:

1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (2d)
  • Structure : Features an unsubstituted tetrahydropyran (THP) ring.
  • Properties: Reported molecular formula C₁₀H₁₁N₃O.
1-(Tetrahydrofuran-2-yl)-1H-1,2,3-benzotriazole (12a)
  • Structure : Contains a five-membered tetrahydrofuran (THF) ring instead of a six-membered oxane.
  • Properties : highlights isomerization between N1 and N2 isomers, influenced by temperature and substituent steric effects. The smaller THF ring may increase ring strain, affecting stability and reactivity compared to oxane derivatives .
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3b)
  • Structure : Substituted with a nitroimidazole-propyl group.
  • Properties : Melting point 168–170°C; ^1H NMR shows aromatic protons at δ 7.93–7.34 and a nitro group (IR: 1539, 1330 cm⁻¹). The nitroimidazole moiety introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Electronic and Steric Effects

  • This contrasts with nitro or halogen substituents in analogs like 3b or 6d (), which are electron-withdrawing .
  • Ring Size and Stability : Six-membered oxane rings (as in the target compound) generally exhibit lower ring strain than five-membered THF analogs (12a), enhancing thermodynamic stability .

Data Table: Comparative Analysis of Selected Benzotriazole Derivatives

Compound Name Substituent Melting Point (°C) Molecular Formula Key Spectral Data (NMR/IR) Reference
1-(6-Methoxyoxan-2-yl)-1H-... 6-Methoxyoxan-2-yl Not reported C₁₂H₁₅N₃O₂ Not available
1-(Tetrahydro-2H-pyran-2-yl)-1H-... (2d) THP Not reported C₁₀H₁₁N₃O ^13C NMR: δ 70.5 (CH₂-O)
1-(Tetrahydrofuran-2-yl)-1H-... (12a) THF Not reported C₉H₁₁N₃O ^1H NMR: δ 4.81 (t, J = 6.32 Hz, CH₂-N)
1-[3-(2-Methyl-5-nitro-1H-imidazol... (3b) Nitroimidazole-propyl 168–170 C₁₄H₁₆N₆O₂ IR: 1539 cm⁻¹ (NO₂); ^1H NMR: δ 2.37 (s, CH₃)
1-([1,1'-Biphenyl]-4-ylmethoxy)methyl]-1H-... (6d) Biphenylmethoxy 108–109 C₂₂H₂₁N₃O ^1H NMR: δ 7.70 (d, J = 8.4 Hz, aromatic H)

Biological Activity

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula: C12H15N3O2
Molecular Weight: 233.271 g/mol
CAS Number: 300679-34-9

This compound features a methoxy group and a benzotriazole moiety, which contribute to its biological properties.

Biological Activity Overview

Benzotriazoles are known for their versatile biological behavior, exhibiting activities such as antimicrobial, antifungal, and antiparasitic effects. The specific compound this compound has shown promising potential in various studies.

Antimicrobial Activity

Research indicates that benzotriazoles exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with bulky hydrophobic groups were particularly effective against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5–25 μg/mL
Compound BEscherichia coli25 μg/mL
This compoundTBDTBD

Antifungal Activity

Benzotriazoles have also demonstrated antifungal activity. Specific derivatives have shown effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 μg/mL .

Table 2: Antifungal Activity of Benzotriazole Derivatives

Compound NameTarget FungiMinimum Inhibitory Concentration (MIC)
Compound CCandida albicans12.5 μg/mL
Compound DAspergillus niger25 μg/mL
This compoundTBDTBD

Antiparasitic Activity

The antiparasitic potential of benzotriazoles has been explored in various studies. For instance, N-benzenesulfonylbenzotriazole exhibited dose-dependent inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease . Further investigations into the antiparasitic effects of this compound are warranted.

Case Studies and Research Findings

A notable study investigated the structure-activity relationship (SAR) of benzotriazoles and their derivatives. The introduction of electron-withdrawing groups enhanced the biological activity of certain compounds .

In another study focusing on the synthesis of benzotriazole derivatives, researchers found that modifications at specific positions on the benzotriazole ring significantly influenced their antimicrobial properties .

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